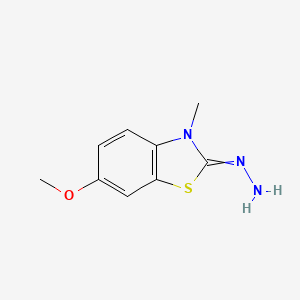
Tmz-poh carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NEO-212 is a novel small-molecule anticancer agent that was generated by covalent conjugation of the natural monoterpene perillyl alcohol to the alkylating agent temozolomide. This compound has shown significant promise in the treatment of brain-localized malignancies, particularly glioblastoma multiforme, which is known for its aggressive nature and resistance to standard chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
NEO-212 is synthesized through a bioconjugation process that involves the covalent bonding of temozolomide with perillyl alcohol. The reaction typically requires specific conditions to ensure the stability and efficacy of the final product. The process involves the use of mass spectrometry and high-performance liquid chromatography to identify and quantify the compound and its metabolites .
Industrial Production Methods
The industrial production of NEO-212 leverages the NEO™ technology platform, which enables novel drug production via bioconjugation and unique delivery methods designed to address the challenges of overcoming the blood-brain barrier .
Chemical Reactions Analysis
Types of Reactions
NEO-212 undergoes several types of chemical reactions, including:
Alkylation: As an alkylating agent, NEO-212 can transfer alkyl groups to DNA, leading to DNA damage and cell death.
Oxidation and Reduction: The compound’s metabolites, such as 5-aminoimidazole-4-carboxamide and perillic acid, are products of oxidation and reduction reactions.
Common Reagents and Conditions
The synthesis of NEO-212 involves reagents such as temozolomide and perillyl alcohol under controlled conditions to ensure the formation of the desired conjugate .
Major Products Formed
The major products formed from the reactions involving NEO-212 include its primary metabolites, 5-aminoimidazole-4-carboxamide and perillic acid, which are crucial for its pharmacokinetic properties .
Scientific Research Applications
NEO-212 has a wide range of scientific research applications, including:
Mechanism of Action
NEO-212 exerts its effects primarily through DNA alkylation, which leads to DNA damage and subsequent cell death. The conjugation with perillyl alcohol enhances its biological half-life, providing greater opportunity for the placement of cytotoxic DNA lesions . Additionally, NEO-212 decreases the production of matrix metalloproteinases, crucial for glioma stem cell invasion, and affects the FAK/Src signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Temozolomide: An alkylating agent used in the treatment of glioblastoma.
Perillyl Alcohol: A natural monoterpene with anticancer properties.
NEO100: A purified form of perillyl alcohol.
NEO102: An isoform of perillyl alcohol.
Uniqueness of NEO-212
NEO-212 is unique due to its dual-action mechanism, combining the DNA alkylating properties of temozolomide with the enhanced delivery and efficacy provided by perillyl alcohol. This conjugation allows NEO-212 to penetrate the blood-brain barrier more efficiently and exhibit greater potency against glioma stem cells compared to temozolomide alone .
Properties
CAS No. |
1361198-79-9 |
|---|---|
Molecular Formula |
C17H20N6O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate |
InChI |
InChI=1S/C17H20N6O4/c1-10(2)12-6-4-11(5-7-12)8-27-16(25)19-15(24)13-14-20-21-22(3)17(26)23(14)9-18-13/h4,9,12H,1,5-8H2,2-3H3,(H,19,24,25)/t12-/m1/s1 |
InChI Key |
MGTLGARADRIKNV-GFCCVEGCSA-N |
SMILES |
CC(=C)C1CCC(=CC1)COC(=O)NC(=O)C2=C3N=NN(C(=O)N3C=N2)C |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=CC1)COC(=O)NC(=O)C2=C3N=NN(C(=O)N3C=N2)C |
Canonical SMILES |
CC(=C)C1CCC(=CC1)COC(=O)NC(=O)C2=C3N=NN(C(=O)N3C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B1651850.png)
![2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]-](/img/structure/B1651854.png)
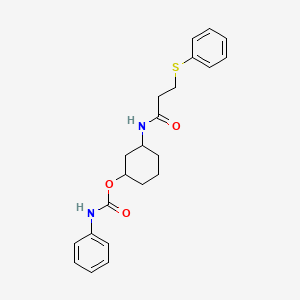
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide oxalate](/img/structure/B1651859.png)
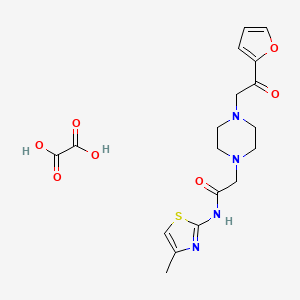
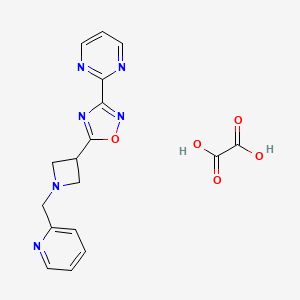
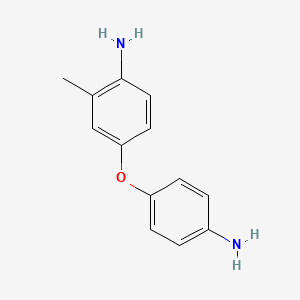
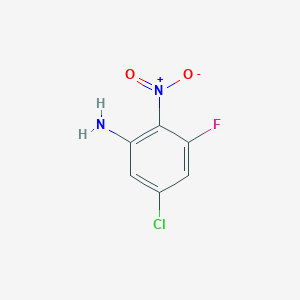
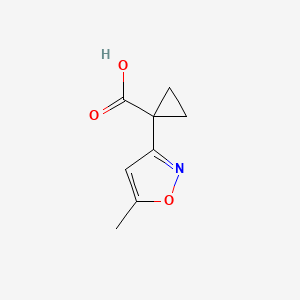
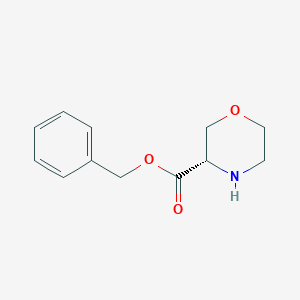
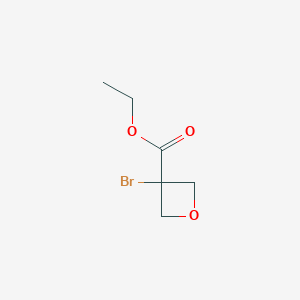
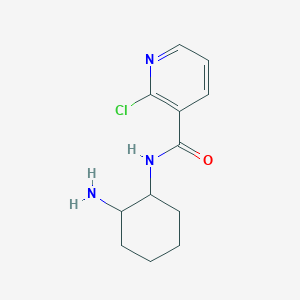
![4-[[(4-Cyanophenyl)methyl-(piperidin-3-ylmethyl)amino]methyl]benzonitrile](/img/structure/B1651872.png)
